molecular formula C13H12N2O2S3 B2393786 N-(4,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-sulfonamide CAS No. 942671-06-9

N-(4,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-sulfonamide

Cat. No. B2393786
CAS RN: 942671-06-9
M. Wt: 324.43
InChI Key: MBOFTLBUKQERHU-UHFFFAOYSA-N
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Description

N-(4,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-sulfonamide, also known as DMBS-TS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, biotechnology, and material science. DMBS-TS is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Advantages and Limitations for Lab Experiments

N-(4,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-sulfonamide has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. However, this compound has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for the study of N-(4,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-sulfonamide, including the development of new synthesis methods, the investigation of its potential as an anticancer and antimicrobial agent, the exploration of its fluorescence properties for use as a fluorescent probe, and the study of its potential as a component in organic electronics. Additionally, further research is needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.

Synthesis Methods

N-(4,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-sulfonamide has been synthesized using various methods, including the reaction of 4,6-dimethylbenzo[d]thiazole-2-amine with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform, and the product is obtained by filtration and recrystallization. Other methods of synthesis include the reaction of 4,6-dimethylbenzo[d]thiazole-2-amine with thiophene-2-sulfonyl azide in the presence of a base, or the reaction of 4,6-dimethylbenzo[d]thiazole-2-amine with thiophene-2-sulfonyl isocyanate.

Scientific Research Applications

N-(4,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-sulfonamide has potential applications in various fields of scientific research, including medicine, biotechnology, and material science. In medicine, this compound has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. This compound has also been studied for its potential as an antimicrobial agent, as it has been shown to have activity against various bacterial strains. In biotechnology, this compound has been studied for its potential as a fluorescent probe, as it has been shown to exhibit fluorescence properties. In material science, this compound has been studied for its potential as a component in organic electronics, as it has been shown to have good electrical conductivity.

properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S3/c1-8-6-9(2)12-10(7-8)19-13(14-12)15-20(16,17)11-4-3-5-18-11/h3-7H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOFTLBUKQERHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NS(=O)(=O)C3=CC=CS3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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